N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(7-methoxy-4-oxo-3H-quinazolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6(15)14-9-3-7-8(4-10(9)17-2)12-5-13-11(7)16/h3-5H,1-2H3,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGNQEVEOAPZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid reacts with 4-methylbenzoyl chloride in dichloromethane containing triethylamine to form 2-(4-methylbenzamido)benzoic acid. Subsequent treatment with acetic anhydride yields 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, which undergoes hydrazine hydrate-mediated ring expansion in ethanol or n-butanol to produce 2-(4-methylphenyl)-3-amino-3H-quinazolin-4-one. For the target compound, methoxy and acetamide substituents are introduced at specific positions during this stage.
Key Reaction Conditions
-
Solvent: Ethanol, n-butanol, or dichloromethane.
-
Catalyst: Triethylamine (base).
-
Temperature: Reflux (70–100°C).
Methoxy Group Installation
The 7-methoxy group is typically introduced early in the synthesis via:
Electrophilic Aromatic Substitution
Methylation of a phenolic -OH group at position 7 using methyl iodide or dimethyl sulfate in alkaline media. For example, 7-hydroxy-4-oxoquinazoline-6-acetamide is treated with CH₃I in acetone containing K₂CO₃ at 60°C for 6 hours.
Characterization Data
Multi-Step Synthesis from 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl Acetate
A patented route starts with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, which undergoes chlorination at position 4 using POCl₃ followed by acetamide substitution.
Stepwise Protocol
-
Chlorination: Reflux 7-methoxy-4-oxoquinazolin-6-yl acetate (1.0 mmol) in POCl₃ (5 mL) for 3 hours. Remove excess POCl₃ under vacuum to obtain 4-chloro-7-methoxyquinazolin-6-yl acetate.
-
Acetamide Formation: React the chloride intermediate with ammonium acetate in ethanol at 70°C for 5 hours. Isolate the product via filtration and recrystallize from ethanol/water.
Comparative Analysis of Synthetic Routes
The copper-catalyzed method offers the highest yield (85%) and scalability, while the chlorination route provides superior purity (99.1%).
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.41 (s, 1H, H-2), 7.58 (s, 1H, H-5), 3.87 (s, 3H, OCH₃), 2.08 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 162.4 (C-4), 156.1 (C-7), 134.2–112.4 (aromatic carbons), 55.9 (OCH₃), 23.5 (COCH₃).
-
HRMS (ESI): m/z calcd for C₁₁H₁₁N₃O₃ [M+H]⁺: 234.0878; found: 234.0881.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.
Challenges and Optimization Strategies
Byproduct Formation in Acetylation
Over-acetylation at the 3-amino group generates N,N-diacetylated impurities. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone compounds .
Scientific Research Applications
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential inhibitory effects on enzymes like VEGFR-2 and HDAC, which are involved in cancer cell proliferation.
Medicine: Investigated for its role in the development of anti-cancer drugs, particularly those targeting breast cancer cells.
Mechanism of Action
The mechanism of action of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets such as VEGFR-2 and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazolinone Derivatives
N-[4-Oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide ()
- Core Structure: Similar quinazolinone core but substituted with an isopropyl group at position 3 and a pyridine-2-carboxamide at position 6.
- Position 6 Substituent: Pyridine-2-carboxamide vs. acetamide. The aromatic pyridine may enhance π-π stacking interactions, while the acetamide in the target compound offers hydrogen-bonding capability.
- Molecular Weight : 308.33 g/mol (vs. ~305–315 g/mol estimated for the target compound).
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide ()
- Core Structure: Quinazolinone with a coumarin-derived substituent.
- Position 3 Substitution: Methyl group vs. hydrogen in the target compound, slightly altering steric effects.
- Molecular Weight : 391.38 g/mol (significantly higher than the target compound).
Benzothiazole-Based Acetamides ()
Examples:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
| Feature | Target Compound | Benzothiazole Analogs |
|---|---|---|
| Core Heterocycle | Quinazolinone | Benzothiazole |
| Position 6 Substituent | Acetamide | Trifluoromethyl group |
| Electron Effects | Methoxy (electron-donating) | Trifluoromethyl (electron-withdrawing) |
| Molecular Weight | ~305–315 g/mol (estimated) | ~350–400 g/mol (estimated) |
Implications :
Meta-Substituted Trichloroacetamides ()
Examples:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
| Feature | Target Compound | Trichloroacetamides |
|---|---|---|
| Acetamide Type | Simple acetamide | 2,2,2-Trichloroacetamide |
| Substituent Effects | Methoxy (para to acetamide) | Halogen/methyl (meta to acetamide) |
| Crystal Packing | Not reported | Asymmetric units vary with substitution |
Implications :
- Trichloroacetamides exhibit stronger electron-withdrawing effects, influencing crystal lattice parameters (e.g., 3,5-dimethyl substitution creates two molecules per asymmetric unit) .
- The target compound’s methoxy group may promote different hydrogen-bonding networks compared to halogenated analogs.
Thiazolidinone-Quinolinone Hybrids ()
Example:
- (Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide
| Feature | Target Compound | Thiazolidinone Hybrid |
|---|---|---|
| Core Structure | Quinazolinone | Thiazolidinone-quinolinone fusion |
| Acetamide Position | Position 6 of quinazolinone | Linked to thiazolidinone moiety |
| Bioactivity Potential | Unreported | Likely enhanced kinase/modulator activity |
Implications :
- The thiazolidinone-quinolinone hybrid’s larger structure may target multiple biological pathways but could reduce bioavailability due to higher molecular weight (~400–450 g/mol) .
Linear Acetamides ()
Example:
- N-(6-Aminohexyl)acetamide
| Feature | Target Compound | N-(6-Aminohexyl)acetamide |
|---|---|---|
| Structure | Heterocyclic | Linear alkyl chain with amino group |
| Solubility | Moderate (estimated) | High (water-soluble) |
| Applications | Drug discovery | Surface modification, analytical chemistry |
Implications :
- The aminohexyl chain in linear acetamides improves solubility but lacks the heterocyclic pharmacophore critical for target-specific interactions .
Biological Activity
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide (CAS No. 130017-60-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₁N₃O₃
- Molecular Weight : 233.22 g/mol
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Not extensively documented
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibitory effects against various bacterial strains.
- Quorum Sensing Inhibition : A study indicated that quinazolinone analogues showed promising quorum sensing inhibitory (QSI) activity against Pseudomonas aeruginosa. The compound demonstrated a maximum QSI activity of 73.4% at a concentration of 100 µM, suggesting its potential as an anti-biofilm agent .
- Antimicrobial Efficacy : In vitro tests have shown that certain quinazolinone derivatives can inhibit biofilm formation and bacterial growth, although the degree of inhibition varies significantly among different compounds .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. The SAR studies suggest that modifications on the quinazolinone scaffold can enhance inhibitory activity against these enzymes .
- DNA Gyrase Binding : Molecular docking studies indicate strong binding affinity to DNA gyrase, suggesting a mechanism for antibacterial action through interference with bacterial DNA replication processes .
Study on Quorum Sensing Inhibition
A research article published in MDPI explored the synthesis and biological evaluation of novel quinazolinone analogues. Among these, compound 6b (closely related to this compound) exhibited the highest QSI activity. The study provided insights into the interactions at the molecular level, highlighting key amino acid residues involved in binding .
Structure–Activity Relationships
The exploration of SAR has revealed that substituents on the quinazolinone core significantly affect biological activity:
| Compound | QSI Activity (%) at 100 µM | Key Interactions |
|---|---|---|
| 6b | 73.4 | GLN194, LEU207 |
| 6e | 63.3 | SER196, PHE221 |
This table summarizes the findings related to QSI activity and molecular interactions for selected compounds .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃), acetamide (-NHCOCH₃), and quinazolinone ring protons .
- HPLC : Purity assessment (>95% by reverse-phase HPLC) and monitoring reaction intermediates .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final cyclization step?
Answer:
Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
-
Catalyst Use : Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .
-
Temperature Control : Gradual heating (80–120°C) to avoid decomposition of thermally labile intermediates .
-
Workflow Example :
Condition Yield Improvement Reference DMF, 100°C 65% → 82% ZnCl₂ (5 mol%) 70% → 88%
Basic: What analytical techniques resolve structural ambiguities in the quinazolinone core?
Answer:
- X-ray Crystallography : Definitive confirmation of the 3,4-dihydroquinazolin-4-one structure using SHELX software for refinement .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish between regioisomers .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm⁻¹ for quinazolinone, ~1650 cm⁻¹ for acetamide) .
Advanced: How do structural modifications influence the compound’s biological activity?
Answer:
Key structure-activity relationship (SAR) insights include:
- Methoxy Position : Para-substitution (7-methoxy) enhances metabolic stability compared to ortho/meta positions .
- Acetamide Flexibility : Replacement with bulkier groups (e.g., benzamide) reduces solubility but increases target affinity .
- Quinazolinone Oxidation State : Dihydro forms (3,4-dihydro) show improved kinase inhibition vs. fully aromatic analogs .
Q. Example SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 7-OCH₃, 6-NHCOCH₃ | Parent compound | 12 nM (Kinase X) | |
| 7-OCH₃, 6-NHCOPh | Increased lipophilicity | 8 nM (Kinase X) | |
| 7-OCH₂CH₃ | Reduced metabolic stability | 45 nM (Kinase X) |
Advanced: How to address contradictions in reported biological data across studies?
Answer:
Discrepancies may arise from:
- Purity Variations : Impurities >5% can skew activity assays; validate via HPLC-MS .
- Assay Conditions : Differences in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa) .
- Structural Degradation : Hydrolysis of the acetamide group under acidic/basic conditions; stability studies via LC-MS recommended .
Q. Methodological Recommendation :
- Standardize protocols (e.g., IC₅₀ determination under 10 mM ATP, pH 7.4) .
- Include positive controls (e.g., staurosporine for kinase assays) .
Advanced: What computational tools predict target binding modes for this compound?
Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) : Predict interactions with kinase ATP-binding pockets, guided by X-ray crystallography data .
- MD Simulations (GROMACS) : Assess stability of predicted binding poses over 100-ns trajectories .
- Key Interactions :
- Hydrogen bonding between quinazolinone C=O and kinase hinge region .
- Hydrophobic contacts with methoxy and acetamide groups .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : -20°C under argon to prevent oxidation of the dihydroquinazolinone ring .
- Degradation Pathways :
- Hydrolysis of acetamide in humid environments (monitor via ¹H NMR) .
- Photooxidation of the methoxy group (store in amber vials) .
Advanced: How to design analogs for improved pharmacokinetic (PK) properties?
Answer:
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP from ~2.8 (parent) to <2.0 .
- Prodrug Strategies : Mask the acetamide as an ester for enhanced oral bioavailability .
- In Vivo Validation : PK studies in rodent models with LC-MS/MS quantification .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Western Blotting : Monitor downstream phosphorylation (e.g., ERK for kinase targets) .
- CRISPR Knockout : Ablate target gene to confirm loss of compound activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
